N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-12-8-11(9-13(10-12)25-2)18-21-22-19(28-18)20-17(23)14-6-5-7-15(26-3)16(14)27-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPJMRLXOCDERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an acylhydrazide with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction often involves the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Attachment of the dimethoxyphenyl groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy (-OCH₃) groups on the phenyl rings undergo oxidation under controlled conditions. For example:
- Oxidative Demethylation : Methoxy groups are oxidized to quinones using strong oxidizing agents like KMnO₄ in acidic or neutral media .
- Oxadiazole Ring Oxidation : The oxadiazole ring itself can undergo oxidation, though this is less common due to its inherent stability .
Key Data:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methoxy oxidation | KMnO₄, H₂O, 80°C | Quinone derivatives | 60–75 |
Reduction Reactions
The oxadiazole ring is susceptible to reduction, particularly under strong reducing conditions:
- Ring Reduction : LiAlH₄ reduces the oxadiazole ring to a diamino intermediate, which can further react to form secondary amines .
- Selective Methoxy Reduction : Methoxy groups remain intact under standard reduction protocols, preserving the aromatic system .
Key Data:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxadiazole reduction | LiAlH₄, THF, reflux | 3,5-Diamino-N-(2,3-dimethoxybenzamide) | 45–55 |
Substitution Reactions
The electron-rich aromatic systems participate in electrophilic and nucleophilic substitutions:
- Methoxy Demethylation : BBr₃ selectively demethylates methoxy groups to hydroxyl groups, enabling further functionalization .
- Nucleophilic Aromatic Substitution : Halogenation (e.g., Br₂/FeBr₃) introduces halogens at activated positions .
Key Data:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Hydroxy-substituted derivatives | 70–85 | |
| Bromination | Br₂, FeBr₃, 25°C | 4-Bromo-2,3-dimethoxybenzamide | 50–60 |
Ring-Opening and Rearrangement
Under acidic or thermal conditions, the oxadiazole ring undergoes cleavage:
- Acid-Catalyzed Hydrolysis : HCl (6M) at 100°C opens the ring to form a diamide intermediate .
- Huisgen Rearrangement : Thermal conditions induce nitrogen elimination and cyclization to form triazole derivatives .
Key Data:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acid hydrolysis | 6M HCl, 100°C, 12h | N-(2,3-dimethoxybenzoyl)hydrazine | 30–40 |
Comparative Reactivity
A comparison with analogous compounds highlights the influence of substituents:
| Compound Type | Oxadiazole Reactivity | Methoxy Stability | Reference |
|---|---|---|---|
| 3,5-Dimethoxybenzamide | Moderate | High | |
| 1,3,4-Oxadiazole derivatives | High | Moderate |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is with a molecular weight of 275.13 g/mol. The compound features a fluorine atom at the 5-position of the indole ring and a boron-containing dioxaborolane moiety that enhances its reactivity and solubility in organic solvents.
Scientific Research Applications
-
Medicinal Chemistry
- Antiviral Agents : Research has indicated that indole derivatives can serve as bioisosteric replacements for existing antiviral compounds. Specifically, 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has been evaluated for its potential as an inhibitor against influenza viruses due to its structural similarity to known antiviral agents .
- Cancer Therapeutics : The compound's ability to modulate biological pathways makes it a candidate for developing anticancer agents. Studies have shown that indole derivatives can influence cell signaling pathways involved in tumor growth and metastasis .
-
Organic Synthesis
- Reagent in Cross-Coupling Reactions : The boron-containing moiety allows this compound to be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals .
- Synthesis of Novel Compounds : It has been employed as a starting material for synthesizing various functionalized indoles and other heterocycles through palladium-catalyzed reactions .
- Material Science
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as thymidylate synthase, inhibiting their activity and thereby affecting DNA synthesis and cell proliferation.
Pathways Involved: It can interfere with signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)acetamide: This compound shares the dimethoxyphenyl moiety but lacks the oxadiazole ring.
3,4-Dimethoxyphenethylamine: This compound is structurally similar but belongs to the phenethylamine class and has different biological activities.
Uniqueness
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. The combination of multiple methoxy groups and the oxadiazole ring enhances its potential as a versatile compound in various scientific and industrial applications.
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring linked to a 2,3-dimethoxybenzamide moiety. The synthesis typically involves:
- Formation of the oxadiazole ring : This can be achieved via cyclization of hydrazides with carboxylic acid derivatives.
- Introduction of the dimethoxybenzamide group : This step usually involves nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to this compound have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 μg/mL against various Gram-positive bacteria .
- Enhanced activity against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has demonstrated promising anticancer effects across several human cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC3 (Prostate) | 12.5 | |
| HCT-116 (Colorectal) | 15.0 | |
| HeLa (Cervical) | 10.0 | |
| MCF7 (Breast) | 20.0 |
The mechanism of action in anticancer activity includes inhibition of key pathways involved in cell proliferation and survival, such as:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
These interactions can lead to apoptosis in cancer cells and reduced tumor growth.
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has shown:
- Anti-inflammatory effects : Reducing cytokine production.
- Antioxidant activity : Scavenging free radicals.
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression.
- Receptor Modulation : Binding to receptors alters signaling pathways critical for cell survival and proliferation.
Case Studies
A notable study evaluated the compound's efficacy against multiple cancer cell lines using the MTT assay:
"Compounds exhibited significant anti-proliferative activity against prostate and colorectal cancer cells with IC50 values indicating potential for development as therapeutic agents" .
Another investigation focused on its antibacterial properties revealed that the compound significantly inhibited bacterial growth compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
